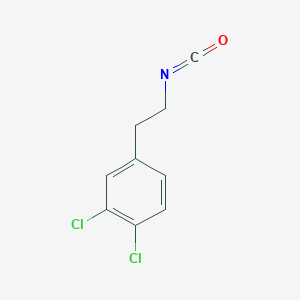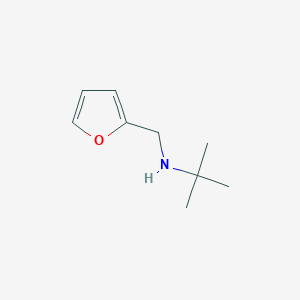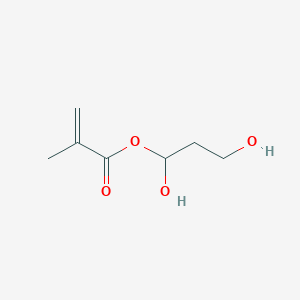
Hydroxyethyl-hydroxymethyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyethyl-hydroxymethyl methacrylate (HEMA) is a water-soluble monomer that is widely used in the field of biomaterials due to its biocompatibility and hydrophilicity. HEMA is a derivative of methacrylic acid and is synthesized by the esterification of methacrylic acid with ethylene glycol and formaldehyde. The resulting monomer has a hydroxyl group and a methacrylate group, which allows it to be polymerized with other methacrylate monomers to form a cross-linked network.
Mécanisme D'action
The mechanism of action of Hydroxyethyl-hydroxymethyl methacrylate is not fully understood, but it is believed to be due to its hydrophilic nature. Hydroxyethyl-hydroxymethyl methacrylate can absorb water and other biological fluids, which allows it to interact with biological tissues and cells. This interaction can lead to the formation of a biocompatible interface between the biomaterial and the surrounding tissue.
Effets Biochimiques Et Physiologiques
Hydroxyethyl-hydroxymethyl methacrylate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. However, some studies have reported that Hydroxyethyl-hydroxymethyl methacrylate can cause irritation and inflammation in some individuals. Additionally, Hydroxyethyl-hydroxymethyl methacrylate has been shown to be a weak mutagen in some in vitro studies.
Avantages Et Limitations Des Expériences En Laboratoire
Hydroxyethyl-hydroxymethyl methacrylate's hydrophilic nature makes it an ideal material for use in lab experiments that require the absorption of biological fluids. However, Hydroxyethyl-hydroxymethyl methacrylate's low toxicity and weak mutagenicity may limit its use in some applications.
Orientations Futures
There are several future directions for the use of Hydroxyethyl-hydroxymethyl methacrylate in the field of biomaterials. One potential application is in the development of tissue engineering scaffolds. Hydroxyethyl-hydroxymethyl methacrylate's ability to interact with biological tissues and cells could be used to create scaffolds that promote tissue regeneration. Additionally, Hydroxyethyl-hydroxymethyl methacrylate could be used in the development of drug delivery systems that target specific tissues or cells. Finally, further research is needed to fully understand the mechanism of action of Hydroxyethyl-hydroxymethyl methacrylate and its potential impact on human health.
Méthodes De Synthèse
The synthesis of Hydroxyethyl-hydroxymethyl methacrylate involves the reaction of methacrylic acid with ethylene glycol and formaldehyde. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting monomer is purified by distillation or recrystallization.
Applications De Recherche Scientifique
Hydroxyethyl-hydroxymethyl methacrylate has been extensively studied for its use in the field of biomaterials. It has been used in the production of contact lenses, dental materials, and drug delivery systems. Hydroxyethyl-hydroxymethyl methacrylate's hydrophilic nature makes it an ideal material for use in these applications as it can absorb water and other biological fluids without swelling or degrading.
Propriétés
Numéro CAS |
118797-69-6 |
|---|---|
Nom du produit |
Hydroxyethyl-hydroxymethyl methacrylate |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1,3-dihydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O4/c1-5(2)7(10)11-6(9)3-4-8/h6,8-9H,1,3-4H2,2H3 |
Clé InChI |
SXMPQZFGMQBFMT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC(CCO)O |
SMILES canonique |
CC(=C)C(=O)OC(CCO)O |
Synonymes |
HEMA-MEMA hydroxyethyl-hydroxymethyl methacrylate hydroxyethylhydroxymethylmethacrylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



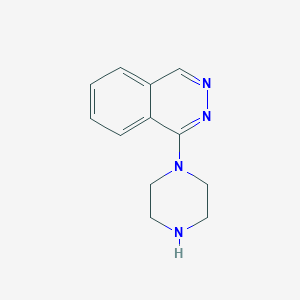
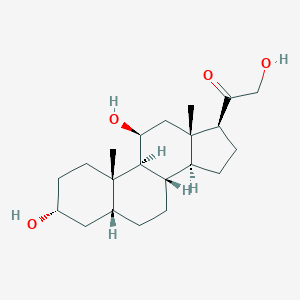
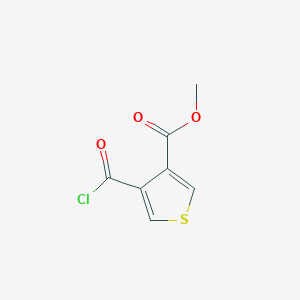
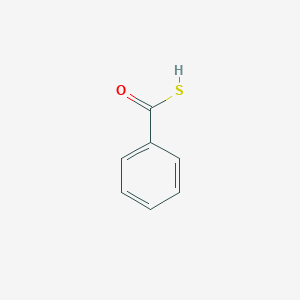
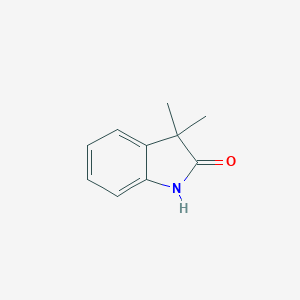
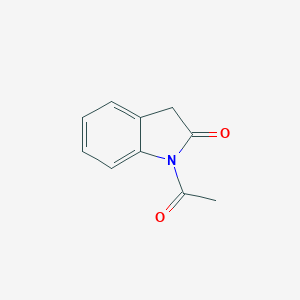
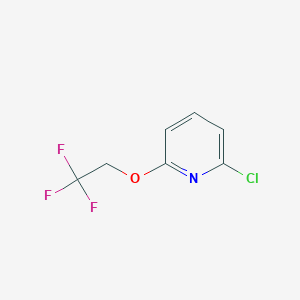
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
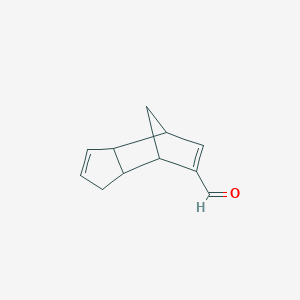
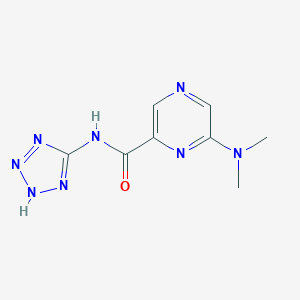
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
